molecular formula C23H28N4O2 B2595202 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1170201-57-6

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2595202
CAS No.: 1170201-57-6
M. Wt: 392.503
InChI Key: VWGHPTZSYAQUSE-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to an ethanone group substituted with an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps:

    Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.

    Alkylation of Piperazine: The benzimidazole derivative is then alkylated with a suitable halomethyl compound to introduce the piperazine moiety.

    Etherification: The ethanone group is introduced via etherification, where the piperazine derivative reacts with 4-isopropylphenol in the presence of a base such as potassium carbonate.

    Final Coupling: The final product is obtained by coupling the intermediate with an appropriate ethanone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzimidazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the isopropylphenoxy group may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Benzimidazolyl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone: Similar structure but with a methoxy group instead of an isopropyl group.

    1-(4-(2-Benzimidazolyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone: Contains a chlorophenoxy group instead of an isopropylphenoxy group.

Uniqueness

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is unique due to the specific combination of functional groups, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs. The presence of the isopropyl group can influence the compound’s hydrophobicity and interaction with biological membranes, potentially enhancing its therapeutic efficacy.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-17(2)18-7-9-19(10-8-18)29-16-23(28)27-13-11-26(12-14-27)15-22-24-20-5-3-4-6-21(20)25-22/h3-10,17H,11-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHPTZSYAQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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